Dinitrostilbenedisulfonic acid

Description

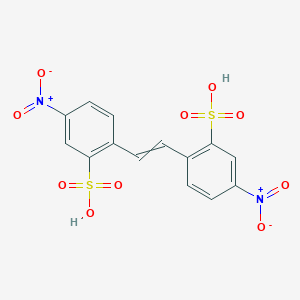

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETHPMGVZHBAFB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15883-59-7 (unspecified hydrochloride salt), 3709-43-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401029491 | |

| Record name | 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3709-43-1, 128-42-7, 78333-25-2 | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrostilbenedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dinitrostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,4'-dinitrostilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITRO-2,2'-STILBENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ND7PC82E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dinitrostilbene-2,2'-disulfonic Acid

This technical guide provides a comprehensive overview of 4,4'-Dinitrostilbene-2,2'-disulfonic acid, a key intermediate in the synthesis of fluorescent whitening agents and azo dyes. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its structure, properties, synthesis, and analysis.

Chemical Structure and Properties

4,4'-Dinitrostilbene-2,2'-disulfonic acid, often abbreviated as DNSDA or DNDS, is an organic compound with the chemical formula C₁₄H₁₀N₂O₁₀S₂.[1] Its structure is characterized by a central stilbene backbone (a diarylethene) with two nitro groups and two sulfonic acid groups substituted on the phenyl rings. The IUPAC name for this compound is 5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid.[1] It is typically produced and used as its disodium salt, Disodium 4,4′-dinitrostilbene-2,2′-disulfonate.[2]

Structure:

References

DNDS Mechanism of Action as an Anion Transport Inhibitor: A Technical Guide

Introduction

4,4'-Dinitrostilbene-2,2'-disulfonate (DNDS) is a stilbene derivative that serves as a classical, reversible inhibitor of anion transport across biological membranes. Its primary target is the Anion Exchanger 1 (AE1 or Band 3), a key protein in red blood cells responsible for the rapid, electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻). This process, known as the "chloride shift," is fundamental for carbon dioxide transport in the blood and for maintaining cellular pH.[1][2][3] DNDS exerts its effect through a competitive inhibition mechanism, making it an invaluable tool for researchers studying the structure and function of anion transport proteins.[4][5][6]

Core Mechanism: Competitive Inhibition of the Anion Transport Site

The inhibitory action of DNDS is centered on its ability to directly compete with physiological anions for the substrate binding site on the transporter protein. The transporter operates via an "alternating access" mechanism, where a single anion binding site is alternately exposed to the extracellular and intracellular environments.[4][7]

DNDS binds non-covalently to the outward-facing conformation of the anion exchanger.[8] Its two negatively charged sulfonate groups are critical for this interaction. One of the sulfonate groups is thought to directly occupy the positively charged anion binding site, thereby sterically preventing substrate anions like Cl⁻ and HCO₃⁻ from binding.[6] This occupation effectively "locks" the transporter in its outward-facing state, preventing the conformational change necessary to move the anion across the membrane.

Studies using ³⁵Cl Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed this mechanism. The binding of chloride to the transport site causes a characteristic broadening of the ³⁵Cl NMR signal. The addition of DNDS completely eliminates this line broadening, indicating that it displaces chloride from the binding site, a hallmark of competitive inhibition.[6]

Molecular Target: The SLC4 Family of Anion Transporters

DNDS and its analogs primarily target members of the Solute Carrier 4 (SLC4) family of bicarbonate transporters.[9][10][11] The most extensively studied target is Anion Exchanger 1 (AE1), also known as Band 3, in erythrocytes.[2][9] AE1 is a dimeric integral membrane protein, with each monomer consisting of a core domain and a gate domain. The anion passage and binding site are located at the interface between these domains.[7][8] While DNDS binds reversibly, studies with the related irreversible inhibitor DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) show covalent binding to specific lysine residues (K539 and K851) within the gate domain, providing strong evidence for the location of the stilbene binding site.[9] DNDS is understood to interact with this same external-facing pocket.

Quantitative Data on DNDS Inhibition

The interaction between DNDS and the anion transporter has been quantified using various experimental approaches. The data below, primarily from studies on human erythrocytes at 0°C and pH 7.8, highlights the high-affinity nature of this inhibition.

| Parameter | Value | Conditions | Reference |

| Inhibitor Constant (Ki) | 90 nM | For competitive inhibition of Cl⁻ efflux | [4] |

| Binding Constant (Kd) | 84 nM | Reversible binding in the absence of Cl⁻ | [4] |

| Binding Capacity | 8.5 x 10⁵ molecules/cell | Reversible binding to intact red cells | [4] |

| Inhibitor Constant (Ki) of Cl⁻ | 6 mM | For competitive inhibition of DNDS binding by extracellular Cl⁻ | [4] |

| Inhibitory Constant (Ki) | 0.45 ± 0.10 µM | For competitive inhibition of sulfate exchange | [5] |

Experimental Protocols for Studying DNDS Inhibition

The mechanism of DNDS has been elucidated through several key experimental techniques.

Chloride Tracer Flux Experiments

This method directly measures the rate of anion transport and its inhibition.

-

Objective: To determine the kinetics of inhibition (e.g., Ki) of chloride transport by DNDS.

-

Methodology:

-

Loading: Human red blood cells (or resealed ghosts) are loaded with a radioactive tracer, typically ³⁶Cl⁻.

-

Incubation: The loaded cells are suspended in a buffer containing varying concentrations of the inhibitor, DNDS.

-

Efflux Measurement: At specific time intervals, aliquots of the cell suspension are taken. The cells are rapidly separated from the supernatant (e.g., by centrifugation through an oil layer), and the radioactivity remaining in the cells is measured.

-

Analysis: The rate of ³⁶Cl⁻ efflux is calculated. By measuring this rate at different concentrations of both extracellular chloride and DNDS, the nature of the inhibition (competitive, non-competitive, etc.) and the inhibitor constant (Ki) can be determined using kinetic models like the Michaelis-Menten equation.[4]

-

References

- 1. Chloride shift - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Structure and Function of SLC4 Family HCO3- Transporters [frontiersin.org]

- 3. reddit.com [reddit.com]

- 4. The external anion binding site of the human erythrocyte anion transporter: DNDS binding and competition with chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anion transport in red blood cells. II. Kinetics of reversible inhibition by nitroaromatic sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of band 3 inhibitors. 1. Transport site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Organization and Dynamics of the Red Blood Cell Band 3 Anion Exchanger SLC4A1: Insights From Molecular Dynamics Simulations [frontiersin.org]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. biorxiv.org [biorxiv.org]

- 10. The SLC4 Family of Bicarbonate (HCO3−) Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SLC4 family of HCO 3 - transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Biological Activity of Dinitrostilbenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNDS) is a stilbene derivative primarily recognized for its potent inhibitory effects on anion exchange across biological membranes. This technical guide provides a comprehensive overview of the core biological activities of DNDS, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in anion transport processes and the molecular tools used to study them.

Core Biological Activity: Inhibition of Anion Exchange

The principal and most well-characterized biological activity of DNDS is the competitive inhibition of anion exchange, predominantly mediated by the Band 3 protein (also known as Anion Exchanger 1 or AE1) found in the membrane of erythrocytes and other cell types. DNDS acts as an open channel blocker of outwardly rectifying chloride channels.[1] Its inhibitory effect is reversible and stems from its ability to compete with physiological anions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), for binding to the outward-facing conformation of the anion transport site on Band 3.

Mechanism of Action

DNDS, being a disulfonic stilbene, possesses a high affinity for the anion binding site of Band 3. The binding of DNDS to this site physically occludes the channel, preventing the translocation of other anions across the membrane. Kinetic studies have demonstrated that DNDS acts as a competitive inhibitor, meaning it directly competes with the substrate (e.g., chloride or sulfate ions) for the same binding site on the transporter.[2][3] The potency of DNDS as an inhibitor is significantly influenced by the electron-withdrawing nitro groups at the 4 and 4' positions of the stilbene backbone, which contribute to the stability of the inhibitor-transporter complex.[1]

Quantitative Analysis of DNDS Inhibition

The inhibitory potency of DNDS has been quantified in various experimental systems, primarily using red blood cells and squid giant axons. The key parameters used to describe its inhibitory activity are the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

| Parameter | Value | System | Anion | Reference |

| Inhibitor Constant (Kᵢ) | 90 nM | Human Erythrocytes | Chloride (Cl⁻) Efflux | [4] |

| Inhibitor Constant (Kᵢ) | 0.45 µM | Human Erythrocytes | Sulfate (SO₄²⁻) Exchange | [2] |

| Half-maximal Inhibition | 0.3 mM | Squid Giant Axon | Intracellular pH (pHi) Recovery (Na⁺/HCO₃⁻ cotransport) | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of DNDS.

Chloride Efflux Assay Using Radioactive Tracers

This assay measures the rate of chloride ion movement out of cells and is a fundamental technique for studying anion transport and its inhibition.

Objective: To determine the inhibitory effect of DNDS on chloride efflux from a cell suspension (e.g., erythrocytes).

Materials:

-

Cell suspension (e.g., washed human red blood cells)

-

Radioactive chloride tracer (e.g., ³⁶Cl)

-

Loading buffer (e.g., a high-chloride buffer)

-

Efflux buffer (a low-chloride or chloride-free buffer)

-

DNDS solutions of varying concentrations

-

Scintillation counter and vials

-

Centrifuge and microcentrifuge tubes

-

Stop solution (e.g., a cold, high-chloride buffer with an inhibitor)

Procedure:

-

Cell Preparation: Wash the cells multiple times in an appropriate buffer to remove plasma and other contaminants.

-

Loading with ³⁶Cl: Resuspend the cells in a loading buffer containing a known concentration of ³⁶Cl and incubate to allow the tracer to equilibrate across the cell membrane.

-

Washing: Pellet the cells by centrifugation and wash them rapidly with a cold, chloride-free buffer to remove extracellular ³⁶Cl.

-

Initiation of Efflux: Resuspend the loaded cells in efflux buffers containing different concentrations of DNDS (including a zero-DNDS control).

-

Sampling: At specific time intervals, take aliquots of the cell suspension and immediately add them to a stop solution to halt the efflux.

-

Separation: Centrifuge the samples to pellet the cells.

-

Measurement of Radioactivity: Transfer the supernatant (containing the effluxed ³⁶Cl) to scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of chloride efflux for each DNDS concentration. Plot the efflux rate as a function of DNDS concentration to determine the IC₅₀ value.

Equilibrium Binding Assay with Radiolabeled Inhibitor

This assay directly measures the binding of a radiolabeled inhibitor to its target protein, providing information on binding affinity (Kᵢ) and the number of binding sites.

Objective: To characterize the binding of radiolabeled DNDS to the Band 3 protein in erythrocyte membranes.

Materials:

-

Erythrocyte membranes (ghosts)

-

Radiolabeled DNDS (e.g., [³H]DNDS)

-

Binding buffer

-

Washing buffer

-

Non-labeled DNDS (for determining non-specific binding)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and vials

Procedure:

-

Membrane Preparation: Prepare erythrocyte ghosts by hypotonic lysis and repeated washing to remove hemoglobin and other cytoplasmic components.

-

Binding Reaction: In a series of tubes, incubate a fixed amount of erythrocyte membranes with increasing concentrations of radiolabeled DNDS. For each concentration, prepare a parallel tube containing a large excess of non-labeled DNDS to determine non-specific binding.

-

Equilibration: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter. The membranes with bound radioligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically trapped radioligand.

-

Measurement of Radioactivity: Place the filters in scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radiolabeled DNDS concentration.

-

Plot the specific binding as a function of the free radioligand concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kᵢ) and the maximum number of binding sites (Bₘₐₓ).

-

Signaling Pathways and Broader Biological Effects

Currently, the known biological activity of DNDS is highly specific to the inhibition of anion transport. There is limited evidence to suggest that DNDS directly interacts with and modulates major intracellular signaling pathways. Its primary effect on cellular signaling is likely to be indirect, resulting from the alteration of intracellular and extracellular ion concentrations, which can, in turn, influence various cellular processes.

Toxicology and Safety

Toxicological data specifically for 4,4'-dinitrostilbene-2,2'-disulfonic acid is not extensively available in the public domain. However, studies on related stilbene derivatives and nitrosulfonic acids have been conducted. Some nitrosulfonic acids have been found to be negative in bacterial mutagenicity tests.[2] It is important to note that the genotoxicity of stilbene derivatives can vary significantly with their specific chemical structure.[4] For a comprehensive safety assessment, specific toxicological studies on DNDS would be required.

Visualizations

Experimental Workflow for Anion Efflux Assay

References

- 1. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

The Impact of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNDS) on Cell Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNDS) is a stilbene derivative widely recognized for its potent effects on cell membrane permeability, primarily through its action as an inhibitor of anion transport proteins. This technical guide provides an in-depth overview of the mechanisms of action of DNDS, its quantitative effects on various cell types, detailed experimental protocols for studying its impact, and a visualization of the associated cellular pathways. Understanding the multifaceted interactions of DNDS with the cell membrane is crucial for its application as a research tool and for exploring its potential therapeutic implications.

DNDS primarily targets anion exchange proteins, most notably the Band 3 protein (anion exchanger 1 or AE1) in erythrocytes, where it competitively inhibits the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions. This inhibition has significant consequences for cellular pH regulation and volume control. Beyond its well-documented effects on red blood cells, DNDS also modulates the activity of other anion channels, such as the volume-regulated anion channels (VRACs), which are critical for cell volume homeostasis and are implicated in processes like amino acid release from astrocytes.

This guide will delve into the specifics of these interactions, presenting key quantitative data, outlining methodologies for their investigation, and illustrating the underlying molecular pathways.

Data Presentation: Quantitative Effects of DNDS on Cell Membrane Permeability

The following tables summarize the quantitative data on the inhibitory effects of DNDS on various anion transport processes across different cell types.

| Target Protein | Cell Type | Parameter | Value | Reference(s) |

| Anion Exchanger (Band 3) | Human Erythrocytes | Inhibitor Constant (Ki) for Cl⁻ efflux | 90 nM | [1] |

| Human Erythrocytes | Binding Constant (Kd) | 0.8 ± 0.4 µM | [2] | |

| Human Erythrocytes | Inhibitory Sites per Cell | 8.0 ± 0.7 x 10⁵ | [2] | |

| Volume-Regulated Anion Channel (VRAC) | Cultured Astrocytes | Inhibition of D-[³H]aspartate release | ~70% at 2 mM | [3] |

| Rat Cortex (in vivo) | Inhibition of hypoosmotic glutamate release | Significant at 10 mM | [3] | |

| Rat Cortex (in vivo) | Inhibition of hypoosmotic aspartate release | Significant at 10 mM | [3] | |

| Rat Cortex (in vivo) | Inhibition of hypoosmotic taurine release | Potent at 10 mM | [3] |

| Parameter | Condition | Value | Reference(s) |

| Half-inhibitory Concentration (IC₅₀) for cis-inhibition of SCl channel | Reversible, voltage-dependent block | 3.4 µM | [4] |

| Half-inhibitory Concentration (IC₅₀) for trans-inhibition of SCl channel | Reversible, voltage-dependent block | 55 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of DNDS on cell membrane permeability.

Chloride Tracer Flux Assay in Erythrocytes

This assay measures the rate of chloride ion movement across the red blood cell membrane and its inhibition by DNDS.

Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Chloride-free buffer (e.g., substituting chloride with gluconate or nitrate)

-

³⁶Cl (radioactive isotope of chloride)

-

DNDS stock solution

-

Scintillation fluid and vials

-

Centrifuge

-

Scintillation counter

Procedure:

-

Erythrocyte Preparation:

-

Wash freshly drawn blood three times in cold PBS by centrifugation (e.g., 1000 x g for 10 minutes at 4°C) to remove plasma and buffy coat.

-

Resuspend the packed erythrocytes to a desired hematocrit (e.g., 50%) in the appropriate buffer.

-

-

Loading with ³⁶Cl:

-

Incubate the erythrocyte suspension with ³⁶Cl in a buffer containing a known concentration of chloride at 37°C for a sufficient time to allow for isotopic equilibrium (e.g., 60 minutes).

-

-

Initiation of Efflux:

-

To start the efflux measurement, rapidly dilute a small volume of the ³⁶Cl-loaded erythrocyte suspension into a large volume of chloride-free, ice-cold buffer. This creates a large outwardly directed chloride gradient.

-

For inhibition studies, the efflux buffer should contain varying concentrations of DNDS.

-

-

Sampling and Measurement:

-

At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the cell suspension and immediately centrifuge at high speed (e.g., 14,000 x g for 30 seconds) to pellet the cells.

-

Carefully collect the supernatant, which contains the effused ³⁶Cl.

-

Lyse the final cell pellet to determine the total initial intracellular ³⁶Cl concentration.

-

Add scintillation fluid to the supernatant and lysed pellet samples and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ³⁶Cl efflux at each time point.

-

Plot the efflux rate against the DNDS concentration to determine the inhibitory profile and calculate the IC₅₀ or Kᵢ value.

-

DNDS Equilibrium Binding Assay to Erythrocyte Ghosts

This assay quantifies the binding of DNDS to its target proteins on the erythrocyte membrane.

Materials:

-

Erythrocyte ghosts (prepared by hypotonic lysis)

-

Radiolabeled DNDS (e.g., ³H-DNDS) or a fluorescently labeled DNDS analogue

-

Binding buffer (e.g., PBS, pH 7.4)

-

Unlabeled DNDS (for competition experiments)

-

Microcentrifuge

-

Scintillation counter or fluorometer

Procedure:

-

Erythrocyte Ghost Preparation:

-

Prepare erythrocyte ghosts by subjecting washed red blood cells to hypotonic lysis in a low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 8.0) on ice.

-

Wash the resulting membranes repeatedly by centrifugation until they are free of hemoglobin.

-

-

Binding Reaction:

-

Incubate a fixed concentration of erythrocyte ghosts with varying concentrations of labeled DNDS in the binding buffer.

-

To determine non-specific binding, run a parallel set of incubations in the presence of a large excess of unlabeled DNDS.

-

Allow the binding reaction to reach equilibrium (incubation time and temperature should be optimized, e.g., 30 minutes at room temperature).

-

-

Separation of Bound and Free Ligand:

-

Separate the membrane-bound DNDS from the free DNDS by centrifugation of the incubation mixture at high speed (e.g., 16,000 x g for 15 minutes).

-

-

Quantification:

-

Carefully remove the supernatant containing the free DNDS.

-

Wash the pellet of erythrocyte ghosts to remove any remaining unbound ligand.

-

Resuspend the pellet and measure the amount of bound DNDS using a scintillation counter (for radiolabeled DNDS) or a fluorometer (for fluorescently labeled DNDS).

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the free DNDS concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites (Bmax).

-

Measurement of Volume-Regulated Anion Channel (VRAC) Activity

This protocol describes a common method to assess VRAC activity by measuring the release of a labeled organic osmolyte, such as taurine or aspartate, in response to hypotonic swelling.

Materials:

-

Cultured cells (e.g., astrocytes)

-

Isotonic buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Hypotonic buffer (e.g., HBSS with reduced NaCl concentration)

-

Radiolabeled osmolyte (e.g., ³H-taurine or ³H-aspartate)

-

DNDS stock solution

-

Scintillation counter

Procedure:

-

Cell Culture and Loading:

-

Culture cells to confluency in appropriate culture plates.

-

Load the cells with the radiolabeled osmolyte by incubating them in an isotonic buffer containing the radiotracer for a defined period (e.g., 1-2 hours at 37°C).

-

-

Wash and Equilibration:

-

Wash the cells several times with isotonic buffer to remove extracellular radiotracer.

-

Equilibrate the cells in isotonic buffer for a short period.

-

-

Induction of Swelling and Inhibition:

-

To measure basal release, continue to incubate the cells in isotonic buffer.

-

To stimulate VRAC activity, replace the isotonic buffer with a hypotonic buffer.

-

For inhibition studies, pre-incubate the cells with DNDS in isotonic buffer before switching to hypotonic buffer containing the same concentration of DNDS.

-

-

Sample Collection:

-

At various time points, collect aliquots of the extracellular buffer.

-

At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

-

-

Quantification and Analysis:

-

Measure the radioactivity in the collected buffer samples and the cell lysate using a scintillation counter.

-

Calculate the fractional release of the radiolabeled osmolyte at each time point.

-

Compare the release profiles in the presence and absence of DNDS to determine its inhibitory effect on VRAC activity.

-

Signaling Pathways and Logical Relationships

The primary effect of DNDS on cell membrane permeability—the inhibition of anion exchange—can have significant downstream consequences on intracellular signaling. By altering the intracellular concentrations of chloride and bicarbonate, DNDS can indirectly influence intracellular pH (pHi). Changes in pHi are known to modulate the activity of numerous enzymes and signaling proteins, thereby affecting a wide range of cellular processes, including proliferation, apoptosis, and metabolism.

For example, an increase in intracellular pH has been shown to upregulate Notch1 signaling, a pathway crucial for cell development and differentiation.[5] While a direct causal link between DNDS-induced pHi changes and specific growth factor signaling pathways has not been definitively established in all cell types, the potential for such cross-talk exists.

Furthermore, the inhibition of VRACs by DNDS can prevent the release of signaling molecules like glutamate and ATP, which can act as autocrine or paracrine signals to activate downstream pathways in neighboring cells.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Mechanism of DNDS action on cell membrane permeability and downstream effects.

Caption: Experimental workflow for the Chloride Tracer Flux Assay.

Caption: Hypothetical signaling pathway linking DNDS to altered cell behavior via pHi.

Conclusion

DNDS remains an invaluable tool for investigating the role of anion transport in cellular physiology. Its well-characterized inhibitory effects on the erythrocyte anion exchanger and volume-regulated anion channels provide a means to dissect the complex interplay between ion homeostasis, cell volume regulation, and intracellular signaling. While its effects on erythrocytes are extensively documented, further research is warranted to fully elucidate its impact on other cell types, such as epithelial and neuronal cells, and to unravel the full spectrum of signaling pathways modulated by its activity. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted effects of DNDS on cell membrane permeability and its broader biological consequences.

References

- 1. Dendritic Excitability and Synaptic Plasticity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Growth Factors and Signal Transduction in Cancer - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Stilbene Disulfonates in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene disulfonates are a class of organic compounds characterized by a stilbene backbone (1,2-diphenylethylene) with two sulfonate groups. These compounds have garnered significant attention in biomedical research due to their potent and often specific inhibition of anion exchange proteins, making them invaluable tools for studying cellular transport mechanisms and as potential therapeutic agents. This guide provides a comprehensive overview of the core aspects of stilbene disulfonates, including their chemical properties, synthesis, mechanisms of action, and applications in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Stilbene Disulfonate Derivatives in Research

Several stilbene disulfonate derivatives are prominently used in research. Their structures are based on the 4,4'-disubstituted-2,2'-stilbenedisulfonic acid backbone. The most common derivatives include:

-

DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid): A potent and irreversible inhibitor of anion exchangers due to the reactive isothiocyanate groups.

-

SITS (4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid): Another isothiocyanate-containing derivative, often used for similar purposes as DIDS.

-

DNDS (4,4'-Dinitro-2,2'-stilbenedisulfonic acid): A reversibly acting inhibitor of anion transport.

-

DAS (4,4'-Diamino-2,2'-stilbenedisulfonic acid): A derivative often used as a fluorescent probe and a precursor for other derivatives.

Chemical Properties and Synthesis

Stilbene disulfonates are generally water-soluble, anionic compounds. The presence of the sulfonate groups imparts a negative charge at physiological pH, which is crucial for their interaction with the positively charged binding sites on anion transport proteins.

Synthesis of a Key Precursor: Disodium 4,4'-Dinitrostilbene-2,2'-disulfonate

A common precursor for many stilbene disulfonate derivatives is disodium 4,4'-dinitrostilbene-2,2'-disulfonate. Its synthesis typically involves the oxidative coupling of two molecules of 4-nitrotoluene-2-sulfonic acid.[1]

A general synthesis protocol is as follows:

-

Sulfonation: 4-nitrotoluene is sulfonated to produce 4-nitrotoluene-2-sulfonic acid.[1]

-

Oxidation: The resulting 4-nitrotoluene-2-sulfonic acid is then oxidized in an alkaline solution using an oxidizing agent like sodium hypochlorite or air/oxygen in the presence of a catalyst (e.g., manganese salts).[1][2][3]

-

Purification: The product, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, is then purified. It is important to note that commercial samples of stilbene disulfonates can contain significant impurities, and their stability in solution can be a concern.[4] For instance, SITS can hydrolyze in aqueous solutions, and DNDS can undergo photoisomerization from the E- to the Z-isomer.[4]

Mechanism of Action: Inhibition of Anion Exchange

The primary and most well-characterized mechanism of action of stilbene disulfonates is the inhibition of anion exchange, particularly the chloride-bicarbonate exchanger, also known as Band 3 or AE1, in red blood cells and other cell types.[5][6]

Interaction with Anion Exchangers

Stilbene disulfonates bind to a specific site on the anion exchanger protein, which is accessible from the extracellular side. This binding is thought to be allosteric, meaning they do not directly compete with the substrate anions at the transport site but rather bind to a nearby regulatory site, inducing a conformational change that prevents anion translocation.[6] The binding of one stilbene disulfonate molecule can influence the binding of another to the second monomer of the dimeric transporter, indicating subunit interactions.[6]

The isothiocyanate groups on DIDS and SITS can form covalent bonds with lysine residues in the binding pocket, leading to irreversible inhibition.[7] In contrast, derivatives like DNDS, which lack such reactive groups, act as reversible inhibitors.

Mechanism of Anion Exchange Inhibition.

Applications in Research and Drug Development

The ability of stilbene disulfonates to potently inhibit anion transport has made them indispensable tools in various research areas.

Cancer Research

Altered pH regulation, often involving anion exchangers, is a hallmark of cancer cells. By inhibiting these exchangers, stilbene disulfonates can disrupt cancer cell proliferation and survival. Several studies have investigated the anticancer potential of stilbene derivatives.[8][9][10] They have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[10]

Neurodegenerative Diseases

Stilbene derivatives, including resveratrol and its analogs, have shown neuroprotective effects in various models of neurodegenerative diseases like Alzheimer's disease.[11][12][13][14] Their mechanisms of action are multifaceted and include antioxidant activity, anti-inflammatory effects, and modulation of various signaling pathways.[11][12] DIDS, specifically, has been shown to protect cultured cerebellar granule neurons from cell death induced by various stimuli by blocking the death program upstream of caspases.[15]

Quantitative Data

The following tables summarize key quantitative data for various stilbene disulfonate derivatives.

Table 1: Toxicity Data

| Compound | Animal Model | Route | LD50 | Citation |

| 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DAS) | Rat | Oral | > 5,000 mg/kg | [16] |

Table 2: In Vitro Efficacy Data (IC50)

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| DNDS | Colonic Chloride Channels | Channel Blockade | 3.3 ± 1.4 | [17] |

| Z-DAN-11 (a trans-stilbene derivative) | HCT116 (Colon Cancer) | Proliferation | - | [10] |

| Z-DAN-11 (a trans-stilbene derivative) | MCF7 (Breast Cancer) | Proliferation | - | [10] |

Note: Specific IC50 values for Z-DAN-11 were not provided in the abstract but the study demonstrated significant anti-proliferative effects.

Experimental Protocols

Detailed methodologies for key experiments involving stilbene disulfonates are provided below.

Planar Lipid Bilayer Recording for Chloride Channel Inhibition

This technique is used to study the effect of stilbene disulfonates on the activity of single ion channels.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

-

Channel Incorporation: Purified channel proteins or membrane vesicles containing the channels are added to one compartment (typically the cis side) and allowed to incorporate into the bilayer.

-

Recording: The electrical current across the bilayer is measured using a patch-clamp amplifier. The opening and closing of single channels are observed as discrete steps in the current.

-

Inhibitor Application: The stilbene disulfonate is added to the desired compartment, and its effect on channel activity (e.g., open probability, single-channel conductance) is recorded.

Planar Lipid Bilayer Workflow.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess the effect of stilbene disulfonates on cell viability.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the stilbene disulfonate derivative.

-

MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.

MTT Assay Workflow.

Structure-Activity Relationships

The biological activity of stilbene disulfonates is highly dependent on their chemical structure.

Structure-Activity Relationships.

Conclusion

Stilbene disulfonates are versatile and powerful tools in biomedical research. Their well-defined mechanism of action as anion exchange inhibitors, coupled with the availability of various derivatives with distinct properties, makes them invaluable for dissecting complex cellular processes. Furthermore, their demonstrated efficacy in preclinical models of cancer and neurodegenerative diseases highlights their potential for future drug development. This guide provides a foundational understanding of these important compounds, offering researchers the necessary information to effectively incorporate them into their studies.

References

- 1. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 2. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 3. US5808141A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 4. Preparation and characterization of 4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS) and related stilbene disulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the relationship between inhibition of anion exchange and binding to the red blood cell membrane of 4,4'-diisothiocyano stilbene-2,2'-disulfonic acid (DIDS) and its dihydro derivative (H2DIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stilbenedisulfonate binding kinetics to band 3 (AE 1): relationship between transport and stilbenedisulfonate binding sites and role of subunit interactions in transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of tritiated 4,4'-diisothiocyano-2,2'-stilbene disulfonic acid ([3H]DIDS) and its covalent reaction with sites related to anion transport in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of cancer progression by a novel trans-stilbene derivative through disruption of microtubule dynamics, driving G2/M arrest, and p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]

- 12. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4,4'-diisothiocyano-2 ,2'-stilbenedisulfonate protects cultured cerebellar granule neurons from death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stilbene disulfonate blockade of colonic secretory Cl- channels in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized stilbene derivative renowned for its ability to inhibit anion exchange across biological membranes. Initially characterized for its irreversible inhibition of the Band 3 anion exchanger in erythrocytes, its applications have expanded to encompass a broad range of research areas, including the study of various ion channels and transporters, apoptosis, cell cycle regulation, and intracellular signaling. This technical guide provides a comprehensive overview of DIDS, including its chemical properties, mechanism of action, and its effects on cellular physiology. Detailed experimental protocols for key applications and a summary of its inhibitory constants are presented to facilitate its effective use in a research and drug development setting.

Chemical Properties and Mechanism of Action

DIDS is a hydrophilic molecule with two isothiocyanate (-N=C=S) groups and two sulfonic acid (-SO₃H) groups attached to a stilbene backbone. Its chemical structure is fundamental to its function as an anion exchange inhibitor.

Chemical Structure:

DIDS exerts its inhibitory effect through a two-step mechanism:

-

Reversible Binding: Initially, DIDS binds reversibly to the anion transporter. This interaction is primarily electrostatic, involving the sulfonic acid groups of DIDS and positively charged residues on the transporter protein. This reversible inhibition is competitive in nature.[1]

-

Irreversible Covalent Modification: Following the initial binding, the highly reactive isothiocyanate groups of DIDS form covalent bonds with nucleophilic groups, such as the ε-amino group of lysine residues, on the transporter protein.[2][3] This covalent modification leads to irreversible inhibition of the transporter's function.[2][3]

This dual mechanism allows for both acute, reversible and long-lasting, irreversible inhibition, making DIDS a versatile tool for studying anion transport processes.

Quantitative Data: Inhibitory Profile of DIDS

The efficacy of DIDS as an inhibitor varies depending on the specific anion transporter or channel. The following table summarizes key inhibitory constants (IC₅₀ and Kᵢ) of DIDS for various targets.

| Target | Cell Type/System | IC₅₀ / Kᵢ | Reference(s) |

| Anion Exchangers | |||

| Band 3 (AE1) | Human Erythrocytes | Kᵢ ≈ 2 µM (reversible) | [1] |

| Chloride-Bicarbonate Exchanger | General | - | [4] |

| Chloride Channels | |||

| ClC-Ka | - | IC₅₀ ≈ 100 µM | [5] |

| ClC-ec1 Cl⁻/H⁺ exchanger | Bacterial | IC₅₀ ≈ 300 µM | [5] |

| Ca²⁺-activated Cl⁻ current | Rabbit portal vein smooth muscle | IC₅₀ = 210 µM | [5] |

| Other Transporters/Channels | |||

| Deformation-induced cation flux | Human Erythrocytes | K₁/₂ ≈ 1 µM | [6] |

| Thyroperoxidase | Porcine thyroid cells | IC₅₀ = 50 µM |

Effects on Cellular Processes and Associated Signaling Pathways

Beyond its role as a classical anion exchange inhibitor, DIDS has been shown to modulate a variety of fundamental cellular processes, often through the perturbation of ion homeostasis and the activation of specific signaling cascades.

Apoptosis

DIDS is a known inducer of apoptosis in various cell types, including neuronal cells.[7] The apoptotic cascade initiated by DIDS involves both intrinsic (mitochondrial) and extrinsic signaling pathways.

Signaling Pathway of DIDS-Induced Apoptosis:

Key events in DIDS-induced apoptosis include:

-

Activation of JNK3: DIDS treatment leads to the activation of c-Jun N-terminal kinase 3 (JNK3), a key regulator of stress-induced apoptosis.

-

Mitochondrial Dysfunction: DIDS can impact mitochondrial function, leading to the release of cytochrome c from the intermembrane space into the cytosol.

-

Caspase Activation: The release of cytochrome c triggers the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

Cell Cycle Arrest

DIDS has been observed to induce cell cycle arrest, providing a valuable tool for synchronizing cell populations and studying cell cycle progression. The primary mechanism appears to be an arrest at the G1/S phase transition, preventing cells from entering the DNA synthesis (S) phase.

Logical Flow of DIDS-Induced Cell Cycle Arrest:

The inhibition of anion transport by DIDS can lead to alterations in intracellular pH (pHi), which is a critical regulator of cell cycle progression. Disruption of pHi homeostasis can activate checkpoint mechanisms that halt the cell cycle at the G1/S boundary.

Intracellular pH and Calcium Signaling

DIDS, by inhibiting anion exchangers such as the Cl⁻/HCO₃⁻ exchanger, can significantly impact intracellular pH (pHi). This alteration in pHi can, in turn, influence intracellular calcium ([Ca²⁺]i) levels. The interplay between pHi and [Ca²⁺]i is complex and cell-type specific, but generally, changes in pHi can affect Ca²⁺ influx, efflux, and release from intracellular stores.

Interplay between DIDS, Intracellular pH, and Calcium Signaling:

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing DIDS.

Measurement of Anion Exchange Inhibition

This protocol describes a common method to measure the inhibition of chloride-bicarbonate exchange in cultured cells using the pH-sensitive fluorescent dye BCECF-AM.

Workflow for Anion Exchange Inhibition Assay:

Materials:

-

Cultured cells grown on glass coverslips

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) with Cl⁻ (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4)

-

HEPES-buffered saline without Cl⁻ (e.g., 140 mM Sodium Gluconate, 5 mM Potassium Gluconate, 1 mM MgSO₄, 1 mM CaSO₄, 10 mM Glucose, 10 mM HEPES, pH 7.4)

-

DIDS stock solution (e.g., 100 mM in DMSO)

-

Perfusion chamber and fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Preparation: Culture cells to a suitable confluency on glass coverslips.

-

Dye Loading: Prepare a loading solution of 2-5 µM BCECF-AM with 0.02% Pluronic F-127 in HBS with Cl⁻. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Washing: Wash the coverslips three times with HBS with Cl⁻ to remove extracellular dye.

-

Mounting: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

-

Equilibration and Treatment: Perfuse the cells with HBS with Cl⁻ to establish a stable baseline fluorescence. Then, switch to a perfusion solution containing the desired concentration of DIDS (or vehicle control) in HBS with Cl⁻ and incubate for 10-30 minutes.

-

Inducing Anion Exchange: Rapidly switch the perfusion to HBS without Cl⁻. This will create a chloride gradient, causing an efflux of Cl⁻ in exchange for an influx of HCO₃⁻ (if present) or OH⁻, leading to an increase in intracellular pH.

-

Fluorescence Measurement: Excite BCECF at two wavelengths (e.g., 490 nm and 440 nm) and record the emission at ~535 nm. The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the intracellular pH.

-

Data Analysis: Calculate the initial rate of pHi change after switching to the Cl⁻-free buffer. Compare the rates between control and DIDS-treated cells to quantify the degree of inhibition.

DIDS-Induced Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis induced by DIDS using flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Suspension or adherent cells

-

DIDS stock solution

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of DIDS (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting:

-

Suspension cells: Collect cells by centrifugation.

-

Adherent cells: Gently detach cells using trypsin or a cell scraper, then collect by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of Annexin V Binding Buffer to each sample.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in DIDS-treated cells using PI staining and flow cytometry.

Materials:

-

Adherent or suspension cells

-

DIDS stock solution

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with DIDS (e.g., 10-100 µM) or vehicle control for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Collect cells as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

G0/G1 phase: 2N DNA content.

-

S phase: Between 2N and 4N DNA content.

-

G2/M phase: 4N DNA content.

-

Conclusion

DIDS remains an indispensable tool in cell biology and pharmacology. Its well-characterized mechanism of anion exchange inhibition, coupled with its effects on apoptosis, cell cycle, and intracellular signaling, provides researchers with a versatile molecule to probe a wide range of cellular functions. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals, enabling the effective and reproducible use of DIDS in their research endeavors. Careful consideration of its pleiotropic effects is crucial for the accurate interpretation of experimental results.

References

- 1. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. DIDS - Wikipedia [en.wikipedia.org]

- 5. apexbt.com [apexbt.com]

- 6. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Signaling Diagram, Pathways & Types | Study.com [study.com]

An In-depth Technical Guide to the Interaction of DNDS with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 4,4'-Dinitrostilbene-2,2'-disulfonate (DNDS) and membrane proteins, with a primary focus on its well-characterized effects on the human erythrocyte anion exchanger 1 (AE1), also known as Band 3 or SLC4A1. This document details the mechanism of action, downstream signaling consequences, and provides in-depth experimental protocols for studying these interactions.

Introduction to DNDS and its Primary Target: The Anion Exchanger 1

4,4'-Dinitrostilbene-2,2'-disulfonate (DNDS) is a stilbene derivative widely recognized as a potent and specific inhibitor of anion transport across biological membranes. Its principal target is the Anion Exchanger 1 (AE1), a member of the Solute Carrier 4 (SLC4) family of bicarbonate transporters. In human red blood cells (RBCs), AE1 is the most abundant membrane protein and facilitates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻). This process, known as the "chloride shift," is crucial for carbon dioxide transport in the blood.

DNDS acts as a competitive inhibitor at the external anion binding site of AE1, effectively blocking the transport of chloride and bicarbonate ions.[1] This inhibition has significant physiological consequences, including alterations in intracellular pH and downstream metabolic pathways.

Mechanism of Action and Downstream Signaling

The interaction of DNDS with AE1 initiates a cascade of events that extend beyond the simple blockade of anion transport. By inhibiting the normal exchange of Cl⁻ and HCO₃⁻, DNDS can lead to intracellular acidification. This alteration in cytoplasmic pH can, in turn, modulate the activity of pH-sensitive enzymes, including those involved in glycolysis.

The N-terminal cytoplasmic domain of Band 3 serves as an anchor for several glycolytic enzymes, forming a multi-enzyme complex or "metabolon." The binding of these enzymes to Band 3 is regulated by factors such as the oxygenation state of hemoglobin and the phosphorylation state of Band 3 itself. By altering intracellular pH and potentially inducing conformational changes in Band 3, DNDS can influence the assembly and activity of this glycolytic metabolon, thereby affecting the overall rate of glycolysis in the erythrocyte.[2]

Signaling Pathway of DNDS Action on Erythrocyte Metabolism

Quantitative Data on DNDS-Membrane Protein Interaction

The interaction of DNDS with anion exchangers has been quantified in numerous studies. The following tables summarize key binding and inhibition constants.

Table 1: DNDS Inhibition and Binding Constants for Human Erythrocyte Anion Exchanger 1 (AE1)

| Parameter | Value | Conditions | Reference(s) |

| Inhibitor Constant (Kᵢ) | 90 nM | Competitive inhibition of Cl⁻ efflux, 0°C, pH 7.8 | [3] |

| DNDS Binding Constant | 84 mM | In the absence of extracellular Cl⁻ | [3] |

| Chloride Inhibitor Constant | 6 mM | Competitive inhibition of DNDS binding | [3] |

| Binding Site Capacity | 8.5 x 10⁵ molecules/cell | Reversible binding to intact erythrocytes | [3] |

Table 2: Influence of Environmental Factors on DNDS Interaction with AE1

| Factor | Observation | Reference(s) |

| Temperature | DNDS binding constant and Cl⁻ inhibitor constant were not significantly changed between 0°C, 10°C, and 20°C. | [3] |

| pH | Lower pH levels can inhibit the formation of certain chloride-binding salts, potentially influencing overall chloride transport dynamics. | [4] |

| Intracellular/Extracellular Cl⁻ | In nystatin-treated cells with equal intracellular and extracellular Cl⁻, the DNDS binding constant and chloride inhibitor constant were significantly larger. | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of DNDS with membrane proteins.

Chloride Tracer Flux Assay (³⁶Cl⁻ Efflux)

This assay measures the rate of chloride efflux from erythrocytes and is a fundamental method for quantifying the inhibitory effect of compounds like DNDS.

Experimental Workflow: Chloride Tracer Flux Assay

Protocol:

-

Erythrocyte Preparation:

-

Obtain fresh human whole blood anticoagulated with heparin or EDTA.

-

Wash the red blood cells (RBCs) three times with a 10-fold volume of ice-cold 150 mM NaCl, 5 mM HEPES, pH 7.4. Centrifuge at 500 x g for 5 minutes at 4°C between each wash and aspirate the supernatant and buffy coat.

-

Resuspend the washed RBCs to a 50% hematocrit in the same buffer.

-

-

³⁶Cl⁻ Loading:

-

Incubate the RBC suspension with ³⁶Cl⁻ (e.g., 2 µCi/mL) in a loading buffer (e.g., 140 mM NaCl, 10 mM HEPES, pH 7.4) for 2-3 hours at 37°C to allow for isotopic equilibration.

-

-

Initiation of Efflux:

-

To start the efflux, rapidly dilute an aliquot of the ³⁶Cl⁻-loaded cell suspension 1:100 into a pre-warmed (37°C) efflux buffer (140 mM NaCl, 10 mM HEPES, pH 7.4) with or without varying concentrations of DNDS.

-

At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 seconds), take aliquots of the cell suspension and immediately add them to an ice-cold stop solution (efflux buffer containing a potent anion exchange inhibitor other than DNDS, e.g., 100 µM SITS) to halt further efflux.

-

-

Separation and Counting:

-

Pellet the cells by centrifugation (e.g., 10,000 x g for 30 seconds).

-

Collect the supernatant and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

The rate of ³⁶Cl⁻ efflux is determined from the initial slope of the radioactivity appearing in the supernatant over time.

-

The inhibitory effect of DNDS is quantified by comparing the efflux rates in the presence and absence of the inhibitor. An IC₅₀ value can be determined by plotting the percent inhibition against the DNDS concentration.

-

Equilibrium Binding Assay with Radiolabeled DNDS

This assay directly measures the binding of radiolabeled DNDS (e.g., [³H]DNDS) to erythrocyte membranes, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).[5]

Protocol:

-

Membrane Preparation:

-

Prepare erythrocyte ghosts by hypotonic lysis of washed RBCs.

-

Wash the ghosts repeatedly with a low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 8.0) until they are white.

-

Resuspend the ghosts in the binding buffer (e.g., 150 mM NaCl, 5 mM HEPES, pH 7.4) and determine the protein concentration.

-

-

Binding Reaction:

-

In a series of microcentrifuge tubes, add a fixed amount of erythrocyte ghost membrane protein (e.g., 50-100 µg).

-

For saturation binding, add increasing concentrations of [³H]DNDS.

-

For competition binding, add a fixed concentration of [³H]DNDS and increasing concentrations of a non-radiolabeled competitor (e.g., unlabeled DNDS or chloride).

-

To determine non-specific binding, include a parallel set of tubes with a high concentration of an unlabeled inhibitor (e.g., 1000-fold excess of unlabeled DNDS).

-

Incubate the reactions at a defined temperature (e.g., 0°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a suitable buffer.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]DNDS.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]DNDS and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of the competitor to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Site-Directed Mutagenesis of the Band 3 Protein (SLC4A1)

This technique is used to introduce specific mutations into the SLC4A1 gene to study the role of individual amino acid residues in DNDS binding and anion transport. The QuikChange™ method is a common approach.[2]

Protocol:

-

Primer Design:

-

Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

-

Mutant Strand Synthesis (PCR):

-

Set up a PCR reaction containing a high-fidelity DNA polymerase (e.g., PfuUltra), the plasmid DNA containing the wild-type SLC4A1 gene, the mutagenic primers, and dNTPs.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the mutagenic primers. A typical cycling protocol is:

-

Initial denaturation: 95°C for 1 minute

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds

-

Annealing: 60°C for 50 seconds

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

-

Digestion of Parental DNA:

-

Digest the parental (non-mutated) methylated DNA template by adding the DpnI restriction enzyme directly to the amplification reaction and incubating at 37°C for 1 hour.

-

-

Transformation:

-

Transform competent E. coli cells with the DpnI-treated DNA.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Analysis of Mutants:

-

Isolate plasmid DNA from several colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Conclusion

DNDS remains a critical tool for researchers studying anion transport and its regulation. Its specific interaction with the Band 3 protein provides a valuable model for understanding the structure-function relationships of membrane transporters and their role in cellular physiology and pathophysiology. The experimental protocols detailed in this guide offer a robust framework for investigating these interactions and their consequences, paving the way for further discoveries in membrane protein biology and drug development.

References

- 1. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2008079599A1 - Method for determination of nucleated red blood cells and leukocytes in a whole blood sample in an automated hematology analyzer - Google Patents [patents.google.com]

The Role of Dinitrostilbenedisulfonic Acid and Its Derivatives in the Inhibition of Volume-Sensitive Organic Anion Channels (VSOACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volume-Sensitive Organic Anion Channels (VSOACs), also known as Volume-Regulated Anion Channels (VRACs), are crucial for cell volume homeostasis and are implicated in a variety of physiological and pathological processes. Their molecular identity has been attributed to the Leucine-Rich Repeat-Containing 8 (LRRC8) family of proteins. Dinitrostilbenedisulfonic acid (DNDS) and its derivatives, particularly 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS), are widely utilized as pharmacological tools to investigate VSOAC function. This technical guide provides an in-depth analysis of the inhibitory role of DNDS and its analogues on VSOACs, detailing the underlying signaling pathways, experimental methodologies for their study, and quantitative data on their inhibitory effects.

Introduction to Volume-Sensitive Organic Anion Channels (VSOACs)

VSOACs are ubiquitously expressed anion channels that are activated in response to cell swelling.[1] Their primary function is to mediate the efflux of chloride ions and organic osmolytes, such as taurine and glutamate, leading to water efflux and a subsequent regulatory volume decrease (RVD).[2][3] Beyond their role in volume regulation, VSOACs are involved in diverse cellular processes including apoptosis, cell proliferation, and intercellular signaling.[4]

The molecular basis of VSOACs lies in the heteromeric assembly of LRRC8 proteins, with LRRC8A being an essential subunit.[5][6] The specific combination of other LRRC8 isoforms (LRRC8B-E) influences the channel's properties, including its kinetics and substrate selectivity.[2]

This compound and its Derivatives as VSOAC Inhibitors

4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS) is a stilbene derivative that serves as a parent compound for a class of anion channel inhibitors. Its derivatives are synthesized through modifications of the nitro groups. A prominent and extensively studied derivative is 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS), which is formed by the reduction of the nitro groups of DNDS to amino groups, followed by reaction with thiophosgene.